1-Palmitoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Palmitoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine, a type of phospholipid that is a major component of cell membranes. It is known for its proinflammatory activity and is used in the study of atherosclerosis . This compound is also involved in various biological processes and has significant applications in scientific research.
Mechanism of Action
Target of Action
1-Palmitoyl-sn-glycero-3-phosphocholine, also known as lysophosphatidylcholine, is a major component of oxidized low-density lipoprotein . It primarily targets endothelial cells and macrophages . It also interacts with neutrophils and Treg cells . These targets play crucial roles in inflammation, immune response, and atherosclerosis .
Mode of Action
This compound exhibits proinflammatory activity . It induces the production of reactive oxygen species (ROS) and decreases the levels of superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) in human umbilical vein endothelial cells (HUVECs) . It also potentiates the secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated M1 macrophages .
Biochemical Pathways
The compound is generated following phospholipase A2 (PLA2) hydrolysis of phosphatidylcholine . It affects the ERK1/2 pathway by decreasing the phosphorylation of ERK1/2 . It also influences the immune response by enhancing the production of TGF-β1 and Foxp3 protein levels in Treg cells .
Pharmacokinetics
It is known to be administered subcutaneously in animal models . More research is needed to fully understand its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The compound’s action results in a variety of biological effects. It inhibits cell viability in a concentration-dependent manner . It also enhances neutrophil function, bacterial clearance, and survival in mouse models of sepsis . Furthermore, it is believed to have an important role in inflammatory diseases and atherosclerosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect its activity . .
Biochemical Analysis
Biochemical Properties
1-Palmitoyl-sn-glycero-3-phosphocholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a substrate to identify, differentiate, and characterize lysophosphocholine acyl transferases . The nature of these interactions involves a variety of biological effects .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by increasing the production of reactive oxygen species (ROS) and decreasing superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) protein levels . It also affects the phosphorylation of ERK1/2 in human umbilical vein endothelial cells (HUVECs) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It potentiates the secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated M1 macrophages . It does not affect CD163, CD206, CD36, or IL-10 in LPS-stimulated M2 macrophages .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It enhances neutrophil function, bacterial clearance, and survival in mouse models of sepsis when administered at a dose of 10 mg/kg .
Preparation Methods
1-Palmitoyl-sn-glycero-3-phosphocholine can be synthesized through ester hydrolysis reactions. The process involves the hydrolysis of 1-hexadecanoyl-sn-glycero-3-phosphocholine ester using either a base catalyst like sodium hydroxide or an enzyme such as phospholipase A2 . The resulting product is then purified through pH adjustment and extraction methods. Industrial production methods typically involve similar hydrolysis reactions, followed by large-scale purification processes to obtain the compound in high purity.
Chemical Reactions Analysis
1-Palmitoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxidized phospholipids, which play a role in inflammatory responses.
Reduction: Reduction reactions can convert oxidized forms back to their original state.
Substitution: It can undergo substitution reactions where the palmitoyl group is replaced with other fatty acid chains. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. .
Scientific Research Applications
1-Palmitoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Palmitoyl-sn-glycero-3-phosphocholine is similar to other lysophosphatidylcholines such as:
- 1-Stearoyl-sn-glycero-3-phosphocholine
- 1-Oleoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine These compounds share similar structures but differ in the fatty acid chains attached to the glycerol backbone . The uniqueness of this compound lies in its specific proinflammatory activity and its significant role in the study of atherosclerosis .
Properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWBNKHCZGQVJV-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914020 | |
Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | LysoPC(16:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17364-16-8, 97281-38-4 | |
Record name | 1-Palmitoyl-sn-glycero-3-phosphocholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17364-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LysoPC(16:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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